

linearity and range for Trifloxystrobin-d3 in analytical methods

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Compound of Interest

Compound Name: Trifloxystrobin-d3

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An Objective Comparison of Analytical Methods Utilizing **Trifloxystrobin-d3** for the Quantification of Trifloxystrobin

Introduction

Trifloxystrobin is a widely used broad-spectrum fungicide. Accurate and reliable analytical methods are crucial for monitoring its residues in various environmental and food matrices to ensure consumer safety and regulatory compliance. Deuterated internal standards, such as **Trifloxystrobin-d3**, play a pivotal role in achieving high accuracy and precision in these analytical methods, particularly in complex matrices. They are used to compensate for variations during sample preparation and instrumental analysis. This guide provides a comparative overview of the performance of different analytical methods that employ **Trifloxystrobin-d3** as an internal standard for the determination of Trifloxystrobin, with a focus on linearity and analytical range.

Data on Linearity and Range for Trifloxystrobin using Trifloxystrobin-d3 Internal Standard

The following table summarizes the linearity and range of various analytical methods for the determination of Trifloxystrobin. It is important to note that **Trifloxystrobin-d3** is utilized as an internal standard at a fixed concentration in these methods. The calibration curve is established for the target analyte, Trifloxystrobin, by plotting the ratio of the analyte signal to the internal standard signal against the analyte concentration.

Analytical Method	Matrix	Linearity (R^2)	Linear Range	Limit of Quantification (LOQ)	Reference
LC-MS/MS	Milk, Eggs, Pork	>0.9930	0.5 - 250 ng/mL	1 ng/g	[1]
LC-MS/MS	Plant Materials	Not explicitly stated, but linearity is confirmed	0.005 - 50 µg/L (for solvent standards)	0.01 mg/kg	[2]
HPLC-UV	Tomato	Not explicitly stated, but calibration curve is linear	0.01 - 2.0 mg/L	0.05 mg/L	[3]
LC-MS/MS	Soil	Not explicitly stated, but a quantitative method was developed	Not explicitly stated	2.5 ppb	[4]
LC-MS/MS	Onion, Snap Beans	Not explicitly stated, but acceptable method validation was obtained	Not explicitly stated	0.01 ppm	[5]
HPLC-DAD	Plant Protection Products	0.996 - 0.997	0.0213 - 0.5016 mg/mL	0.015 mg/mL	[6]

Experimental Protocols

A generalized experimental protocol for the analysis of Trifloxystrobin using a deuterated internal standard is outlined below. Specific parameters may vary depending on the matrix and the analytical instrumentation.

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is frequently employed for the extraction of Trifloxystrobin from various matrices.[\[1\]](#)[\[7\]](#)

- **Extraction:** A homogenized sample is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent.
- **Salting Out:** A salt mixture (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation.
- **Centrifugation:** The tube is shaken vigorously and then centrifuged to separate the acetonitrile layer containing the analytes.
- **Internal Standard Spiking:** A known amount of **Trifloxystrobin-d3** internal standard solution is added to an aliquot of the supernatant.[\[5\]](#)
- **Dispersive Solid-Phase Extraction (d-SPE) Cleanup:** The extract is transferred to a tube containing a sorbent (e.g., primary secondary amine (PSA), C18) to remove interfering matrix components. The tube is vortexed and centrifuged.
- **Final Extract:** The cleaned extract is collected for instrumental analysis.

2. Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common technique for the sensitive and selective determination of Trifloxystrobin.[\[1\]](#)[\[5\]](#)

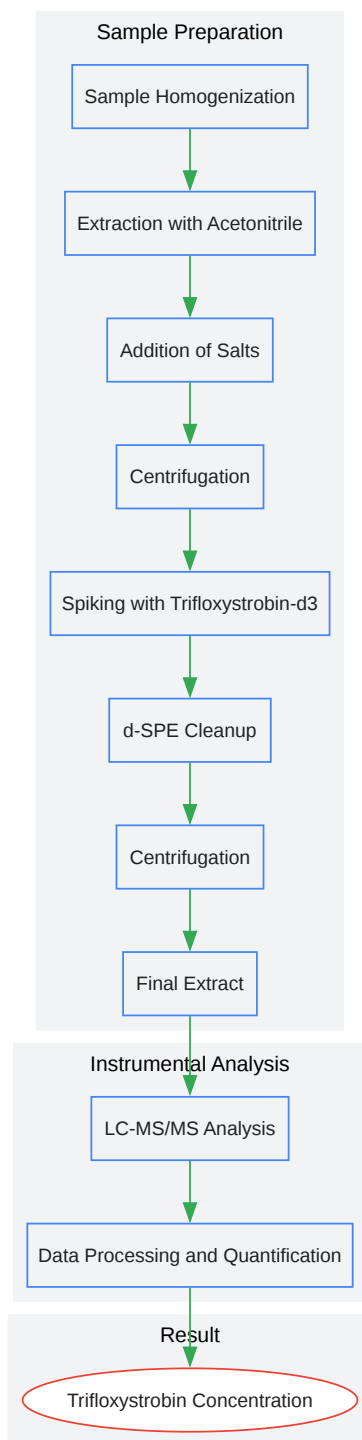
- **Chromatographic Separation:** The extract is injected into an HPLC system equipped with a suitable column (e.g., C18). A mobile phase gradient is used to separate Trifloxystrobin from other components.
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into the mass spectrometer. Detection is typically performed in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Trifloxystrobin and the **Trifloxystrobin-d3** internal standard. For example, a transition of m/z 409 \rightarrow 186 for trifloxystrobin and m/z 412 \rightarrow 186 for trifloxystrobin-methyl-d3 has been reported.[\[5\]](#)

- Quantification: The ratio of the peak area of Trifloxystrobin to the peak area of **Trifloxystrobin-d3** is calculated and used for quantification based on a calibration curve prepared with standards containing a fixed amount of the internal standard.

Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of Trifloxystrobin using an internal standard.

Analytical Workflow for Trifloxystrobin Analysis



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Caption: General workflow for Trifloxystrobin analysis.

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